molecular formula AlH5O9SSi-3 B13395617 CID 71340868 CAS No. 131148-05-5

CID 71340868

Cat. No.: B13395617
CAS No.: 131148-05-5
M. Wt: 236.17 g/mol
InChI Key: GSKJNCSNEQTWBY-UHFFFAOYSA-K
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Description

CID 71340868 is a chemical entity registered in the PubChem database. For example, oscillatoxins are marine-derived cyclic peptides with cytotoxic properties, as shown in Figure 1 of . If this compound shares structural similarities with these compounds, it may exhibit comparable biological activity.

Properties

CAS No.

131148-05-5

Molecular Formula

AlH5O9SSi-3

Molecular Weight

236.17 g/mol

InChI

InChI=1S/Al.H2O4S.H4O4Si.H2O/c;2*1-5(2,3)4;/h;(H2,1,2,3,4);1-4H;1H2/p-3

InChI Key

GSKJNCSNEQTWBY-UHFFFAOYSA-K

Canonical SMILES

[OH-].O[Si](O)(O)O.[O-]S(=O)(=O)[O-].[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71340868 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: CID 71340868 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are typically characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 71340868 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71340868 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural, physicochemical, and bioactivity data, which are absent in the provided evidence. Below is a generalized framework for such a comparison, using oscillatoxin derivatives () and brominated indolecarboxylic acids () as proxies:

Table 1: Hypothetical Comparison of CID 71340868 with Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137)
Molecular Formula Not available C₃₄H₅₄N₄O₈ C₉H₆BrNO₂
Molecular Weight Not available 662.82 g/mol 240.05 g/mol
Biological Activity Not available Cytotoxic (marine toxin) Enzyme inhibition (CYP1A2)
Solubility Not available Likely low (lipophilic cyclic peptide) 0.052 mg/ml (aqueous)
Synthetic Method Not available Biosynthetic Organic synthesis (HATU-mediated coupling)

Key Observations:

Structural Complexity : Oscillatoxin D (CID 101283546) is a macrocyclic peptide, whereas CID 252137 is a simple brominated indole derivative. If this compound is structurally similar to either, its synthesis and bioactivity would differ significantly .

Bioactivity : Cyclic peptides like oscillatoxins often target ion channels or membrane receptors, while brominated indoles may act as enzyme inhibitors .

Synthetic Accessibility : Brominated indoles (e.g., CID 252137) are typically synthesized via standard organic chemistry protocols, whereas complex peptides require advanced biosynthetic or solid-phase techniques .

Research Findings and Limitations

  • Chromatographic Profiling : As shown in (Figure 1B), GC-MS and vacuum distillation can isolate and characterize volatile compounds. If this compound is volatile, similar methods may apply .
  • Cheminformatics Tools : highlights the use of exact mass (±5 ppm), collision cross-section (CCS), and PubChem identifiers for compound identification. These tools are critical for validating this compound’s structure .

Q & A

Q. How to validate computational models predicting this compound’s bioactivity?

  • Methodological Guidance : Compare in silico docking results with in vitro assays (e.g., IC50 values). Use metrics like ROC-AUC to evaluate predictive accuracy. Share code and datasets via repositories like GitHub for transparency .
  • Advanced Tip : Perform sensitivity analysis to assess model robustness against parameter perturbations .

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